1-Benzylsulfonyl-2-chlorobenzene
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Overview
Description
1-Benzylsulfonyl-2-chlorobenzene is an organosulfur compound characterized by the presence of a benzylsulfonyl group attached to a chlorobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylsulfonyl-2-chlorobenzene can be synthesized through a multi-step process. One common method involves the reaction of benzyl chloride with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the nucleophilic substitution of the chlorine atom on the benzyl chloride by the sulfonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylsulfonyl-2-chlorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form benzylsulfonyl derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution with amines.
Sulfone Derivatives: Formed through oxidation of the sulfonyl group.
Benzylsulfonyl Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-Benzylsulfonyl-2-chlorobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Agricultural Chemistry: Explored for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-benzylsulfonyl-2-chlorobenzene involves its ability to undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon-chlorine bond more susceptible to nucleophilic attack. The compound’s effects are primarily exerted through the formation of new chemical bonds and the generation of reactive intermediates.
Comparison with Similar Compounds
1-Benzylsulfonyl-2-chlorobenzene can be compared with other similar compounds, such as:
Benzenesulfonyl Chloride: Lacks the benzyl group and is more reactive due to the presence of the sulfonyl chloride group.
Benzyl Chloride: Lacks the sulfonyl group and is primarily used as an alkylating agent.
Chlorobenzene: Lacks the sulfonyl and benzyl groups and is used as a solvent and intermediate in organic synthesis.
Properties
IUPAC Name |
1-benzylsulfonyl-2-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-12-8-4-5-9-13(12)17(15,16)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEUKIHFOLQANN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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